Methyl 5-acetylfuran-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.Chemical Reactions Analysis
The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Physical And Chemical Properties Analysis
Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .Scientific Research Applications
Synthesis of Carbonyl-Containing Nitrofurans
- Scientific Field: Organic Chemistry
- Summary of Application: Carbonyl-containing nitrofurans are used in the synthesis of biologically active substances . They are of theoretical and practical interest .
- Methods of Application or Experimental Procedures: The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans . For example, methyl 5-nitrofuran-2-carboxylate was synthesized in 90% yield from methyl furan-2-carboxylate .
- Results or Outcomes: The synthesis resulted in a 90% yield of methyl 5-nitrofuran-2-carboxylate from methyl furan-2-carboxylate .
Synthesis of Acyl Furans
- Scientific Field: Organic Chemistry
- Summary of Application: Acyl furans, such as 2-acetyl furan (AF), are valuable in the food industry as additives and in the pharmaceutical industry for the synthesis of antibiotics . The cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) is used to synthesize these compounds .
- Methods of Application or Experimental Procedures: The synthesis involves the catalytic cross-ketonization of 2-MF and AA over a ZrO2 catalyst . The process is carried out in a continuous-flow, gas-phase manner .
- Results or Outcomes: The optimization of the molar ratio between reactants at 350 °C allowed the achievement of 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h−1 .
Synthesis of Polysubstituted Furans
- Scientific Field: Organic Chemistry
- Summary of Application: Polysubstituted furans with mono to tricarboxylate groups are synthesized from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
- Methods of Application or Experimental Procedures: The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Synthesis of High Added-Value Aromatic and/or Aliphatic Asymmetric Ketones
- Scientific Field: Organic Chemistry
- Summary of Application: The synthesis of high added-value aromatic and/or aliphatic asymmetric ketones is a promising way to valorize a wide plethora of biomass-derived carboxylic acids . This process involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
- Methods of Application or Experimental Procedures: The optimization of the molar ratio between reactants at 350 °C allows the achievement of 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h−1 .
- Results or Outcomes: The E-factor of the proposed process is several times lower compared to the traditional routes performed in the liquid phase and under batch conditions .
Synthesis of Furan Platform Chemicals (FPCs)
- Scientific Field: Green Chemistry
- Summary of Application: Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are used in the manufacture of a spectacular range of compounds . These compounds can be economically synthesized from biomass via FPCs .
- Methods of Application or Experimental Procedures: The synthesis of FPCs involves the use of biomass-derived products such as carboxylic acids, esters, aldehydes, and alcohols .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 5-acetylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylfuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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